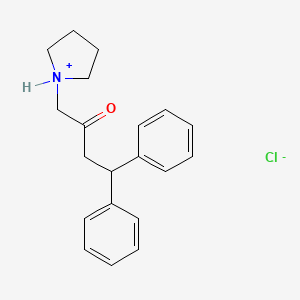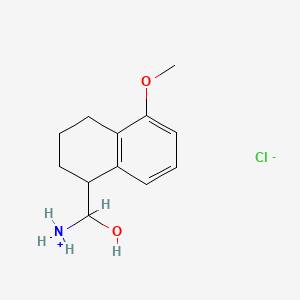
1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of naphthalene and is characterized by the presence of hydroxymethyl and methoxy groups on the tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride typically involves the reduction of 5-methoxy-1,2,3,4-tetrahydro-1-naphthaldehyde followed by the introduction of the hydroxymethyl group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out in solvents like ethanol or tetrahydrofuran under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be further reduced to modify the tetrahydronaphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products: The major products formed from these reactions include carboxylic acid derivatives, fully reduced naphthalene derivatives, and substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features but lacking the hydroxymethyl and methoxy groups.
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol: Another derivative with a methoxy group but differing in the position and presence of other functional groups.
Uniqueness: 1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride is unique due to the combination of hydroxymethyl and methoxy groups on the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
63766-11-0 |
|---|---|
Molekularformel |
C12H18ClNO2 |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
[hydroxy-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h3-4,7,10,12,14H,2,5-6,13H2,1H3;1H |
InChI-Schlüssel |
ZNJUNDLPIPQNMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCCC2C([NH3+])O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)


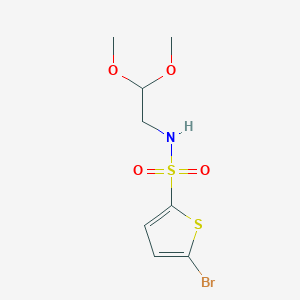
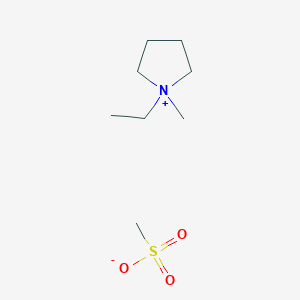
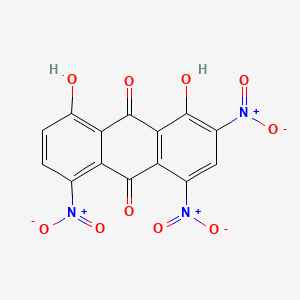

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)


